4-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
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Overview
Description
4-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid: is a complex organic compound characterized by its thiazolidinone and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of benzoic acid with thiazolidinone derivatives under specific conditions. One common method is the condensation reaction between benzoic acid and 2-pyridinecarboxaldehyde in the presence of a thiourea derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiazolidinone ring can be oxidized to form corresponding sulfones or sulfoxides.
Reduction: : Reduction reactions can lead to the formation of thiazolidin-3-one derivatives.
Substitution: : The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: : Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products Formed
Oxidation: : Formation of sulfones or sulfoxides.
Reduction: : Formation of thiazolidin-3-one derivatives.
Substitution: : Formation of nitro or halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its antimicrobial properties and potential use as a bioactive compound.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both thiazolidinone and pyridine rings. Similar compounds include:
Thiazolidinediones: : Used in the treatment of diabetes.
Pyridine derivatives: : Employed in various pharmaceuticals and agrochemicals.
These compounds share some structural similarities but differ in their functional groups and applications.
Properties
Molecular Formula |
C16H10N2O3S2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C16H10N2O3S2/c19-14-13(9-11-3-1-2-8-17-11)23-16(22)18(14)12-6-4-10(5-7-12)15(20)21/h1-9H,(H,20,21) |
InChI Key |
OBQPPMYJVOKFAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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